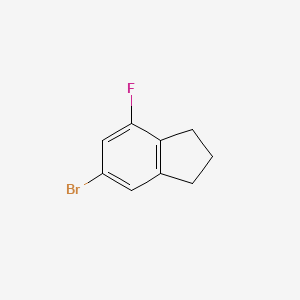

6-bromo-4-fluoro-2,3-dihydro-1H-indene

Description

Significance of Halogenated Dihydroindenes as Versatile Molecular Scaffolds in Organic Synthesis

Halogenated dihydroindenes, including 6-bromo-4-fluoro-2,3-dihydro-1H-indene, are highly valued in organic synthesis due to the versatile reactivity imparted by the halogen atoms. The presence of bromine and fluorine on the aromatic ring significantly influences the electron density and reactivity of the molecule. The carbon-bromine bond is particularly useful for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the construction of carbon-carbon bonds. This allows for the attachment of a wide range of organic fragments to the dihydroindene core.

The fluorine atom, on the other hand, can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which is of particular interest in the design of bioactive compounds. The strategic placement of these halogens on the dihydroindene scaffold provides a powerful tool for chemists to fine-tune the properties of the target molecules.

Overview of the Chemical Landscape of Indene (B144670) Derivatives with Specific Reference to this compound

The indene framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its saturated analog, indane (2,3-dihydro-1H-indene), are prevalent structural motifs in many biologically active compounds and functional materials. researchgate.neteburon-organics.com The derivatization of this core structure has led to a vast chemical landscape of molecules with diverse applications.

This compound is a specific example of a disubstituted indane derivative where the positions of the bromine and fluorine atoms are crucial for its synthetic utility. Its chemical properties are summarized in the table below:

| Property | Value |

| CAS Number | 1400702-00-2 |

| Molecular Formula | C₉H₈BrF |

| Molecular Weight | 215.06 g/mol |

| Appearance | Not specified |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

This particular substitution pattern offers a unique platform for regioselective functionalization, allowing for the stepwise introduction of different substituents at the bromine and fluorine-bearing positions, as well as on the five-membered ring.

Historical Context and Evolution of Research on Dihydroindene Frameworks

Research on indene and its derivatives dates back to the late 19th century, with early studies focusing on their isolation from coal tar and their basic chemical reactivity. The development of new synthetic methodologies in the 20th century, particularly transition-metal-catalyzed reactions, significantly expanded the ability to synthesize a wide variety of substituted indene and dihydroindene frameworks. nih.gov

Initially, the interest in these compounds was primarily from a fundamental chemical perspective. However, as the understanding of structure-activity relationships grew, so did the interest in dihydroindene frameworks as core structures for pharmaceuticals and agrochemicals. researchgate.net The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in characterizing the precise three-dimensional structure of these molecules and understanding how their shape and electronic properties influence their function. The synthesis of specifically substituted derivatives like this compound is a testament to the progress in synthetic organic chemistry, enabling the creation of tailored molecular building blocks for specific research purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUTJPIXUQKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Fluoro 2,3 Dihydro 1h Indene and Its Precursors

Retrosynthetic Analysis of the 6-Bromo-4-Fluoro-2,3-dihydro-1H-indene Core

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the carbon-bromine bond and the bonds forming the five-membered ring of the indene (B144670) core.

One logical retrosynthetic route involves a late-stage bromination of a pre-formed 4-fluoro-2,3-dihydro-1H-indene precursor. This simplifies the synthesis to the construction of the fluorinated indane skeleton. The 4-fluoro-2,3-dihydro-1H-indene can be conceptually derived from 4-fluoro-1-indanone through reduction reactions. The 4-fluoro-1-indanone, in turn, can be obtained via an intramolecular Friedel-Crafts acylation of a corresponding 3-(fluorophenyl)propanoic acid derivative.

An alternative approach involves the construction of the dihydroindene ring from a precursor that already contains the bromo and fluoro substituents on the aromatic ring. This would entail the cyclization of a suitably substituted phenyl derivative, for instance, through a Friedel-Crafts reaction or other ring-closing methodologies.

| Target Molecule | Key Precursors | Synthetic Strategy |

| This compound | 4-Fluoro-2,3-dihydro-1H-indene | Late-stage regioselective bromination |

| This compound | 3-(Bromofluorophenyl)propanoic acid derivative | Intramolecular Friedel-Crafts acylation followed by reduction |

Direct Halogenation Strategies for Indene and Dihydroindene Skeletons

Direct halogenation of the indene or dihydroindene skeleton is a common strategy for introducing bromine and fluorine atoms onto the aromatic ring. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.

The introduction of a bromine atom at a specific position on an aromatic ring can be achieved using various brominating agents, with the regioselectivity being influenced by the electronic nature of the substituents already present on the ring. For the synthesis of this compound from a 4-fluoro-2,3-dihydro-1H-indene precursor, the fluorine atom and the alkyl portion of the dihydroindene ring will direct the position of bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds. organic-chemistry.orgwikipedia.org In the presence of an activating group, such as the alkyl moiety of the dihydroindene, and a deactivating but ortho-para directing group like fluorine, the position of bromination can be predicted. The bromination is expected to occur at the position that is most activated and sterically accessible. Electrophilic aromatic bromination of activated aromatic compounds with NBS often shows high para-selectivity to the most activating group. nih.gov

| Substrate | Reagent | Expected Product | Key Considerations |

| 4-Fluoro-2,3-dihydro-1H-indene | N-Bromosuccinimide (NBS) | This compound | Solvent and catalyst can influence regioselectivity. |

| Electron-rich arenes | NBS in DMF | para-Bromo product | High para-selectivity is often observed. wikipedia.org |

Direct fluorination of aromatic compounds is often more challenging than bromination due to the high reactivity of elemental fluorine. However, modern electrophilic fluorinating reagents have made regioselective fluorination more accessible.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular and versatile electrophilic fluorinating agent. ref.ac.ukwikipedia.org It is known to fluorinate a wide range of organic molecules, including electron-rich aromatic compounds, under relatively mild conditions. core.ac.uk The regioselectivity of fluorination with Selectfluor® is governed by the electronic and steric properties of the substrate. For a dihydroindene skeleton, the position of fluorination would be directed by the existing substituents.

While direct fluorination of an indane could be a potential route, it is often more synthetically feasible to introduce the fluorine atom at an earlier stage, for example, by starting with a fluorinated phenyl precursor.

| Reagent | Application | Mechanism |

| Selectfluor® | Electrophilic fluorination of arenes and other nucleophiles. core.ac.uknih.gov | Can proceed through a polar two-electron process or a single-electron transfer pathway. wikipedia.orgcore.ac.uk |

| N-Fluorobenzenesulfonimide (NFSI) | Regioselective C-3 fluorination of 2H-indazoles. organic-chemistry.org | Can involve a radical mechanistic pathway. organic-chemistry.org |

Cyclization Reactions for the Construction of the Dihydroindene Ring System

The formation of the five-membered ring of the dihydroindene core is a critical step in the synthesis of this compound. Several cyclization strategies can be employed to achieve this.

The intramolecular Friedel-Crafts acylation is a classic and widely used method for the synthesis of cyclic ketones, including 1-indanones, which are direct precursors to dihydroindenes. nih.govnih.govresearchgate.netwikipedia.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. nih.govbeilstein-journals.org For the synthesis of a 4-fluoro-1-indanone, the starting material would be a 3-(fluorophenyl)propanoic acid.

The Haworth synthesis, a variation of the Friedel-Crafts reaction, can also be employed for the construction of polycyclic aromatic systems and involves the reaction of an arene with a cyclic anhydride (B1165640) like succinic anhydride. wikipedia.org

| Reaction | Starting Material | Catalyst | Product |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acid/chloride | AlCl₃, TfOH, NbCl₅ nih.govresearchgate.netbeilstein-journals.org | 1-Indanone |

| Haworth Synthesis | Arene and succinic anhydride | AlCl₃ wikipedia.org | Polycyclic aromatic hydrocarbon precursor |

Besides Friedel-Crafts reactions, other intramolecular ring-closing methods can be utilized to construct the dihydroindene skeleton.

Nazarov Cyclization: This is an electrocyclic reaction that converts divinyl ketones into cyclopentenones. organic-chemistry.orgwikipedia.org While not a direct route to dihydroindenes, the resulting cyclopentenone can be further modified. The reaction is typically catalyzed by Lewis or Brønsted acids. organic-chemistry.orgnih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of unsaturated rings. wikipedia.orgnih.gov It involves the intramolecular metathesis of a diene catalyzed by a metal alkylidene complex, typically containing ruthenium. nih.gov This method could be applied to a suitably substituted styrene derivative bearing a terminal alkene to form a dihydroindene.

| Reaction | Description | Catalyst |

| Nazarov Cyclization | 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. organic-chemistry.orgwikipedia.orgnih.gov | Lewis acids (e.g., FeBr₃), Brønsted acids. organic-chemistry.orgnih.gov |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene to form a cyclic alkene. wikipedia.orgnih.gov | Ruthenium-based catalysts (e.g., Grubbs' catalysts). nih.gov |

Multi-step Synthetic Routes from Simpler Aromatic or Aliphatic Precursors

Functional Group Interconversions Leading to the Halogenated Indene Moiety

A common strategy in the synthesis of this compound involves the initial construction of a related indanone precursor, such as 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This ketone serves as a key intermediate that can be converted to the target dihydroindene through a series of functional group interconversions.

A typical reaction sequence is outlined below:

Friedel-Crafts Acylation: The synthesis often commences with a substituted benzene (B151609) derivative, for instance, 1-bromo-3-fluorobenzene. A Friedel-Crafts acylation reaction with a suitable acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, can be used to introduce the necessary carbon chain to the aromatic ring. This is followed by an intramolecular Friedel-Crafts alkylation to form the five-membered ring of the indanone.

Reduction of the Ketone: The carbonyl group of the resulting 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one synquestlabs.com is then reduced. This can be achieved in a two-step process. First, reduction to the corresponding alcohol, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol , using a reducing agent like sodium borohydride.

Deoxygenation: The final step is the removal of the hydroxyl group to yield the target 2,3-dihydro-1H-indene. This can be accomplished via catalytic hydrogenation, which reduces the alcohol and yields the final alkane structure.

These multi-step sequences rely on well-established reactions to build molecular complexity from simple starting materials youtube.comyoutube.comlibretexts.org.

Palladium-Catalyzed Cross-Coupling Reactions in Indene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are integral to modern organic synthesis nobelprize.org. Reactions such as the Suzuki, Heck, and Negishi couplings can be employed to construct the indene framework.

Suzuki Coupling: A strategy could involve the coupling of an appropriately substituted aryl boronic acid with a vinyl halide partner to form a styrene derivative. Subsequent intramolecular Heck reaction could then close the five-membered ring to form the indene system. The Suzuki reaction is valued for its mild reaction conditions and tolerance of various functional groups nobelprize.org.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. An intramolecular Heck reaction of a suitably substituted styrene derivative is a common method for synthesizing indene and dihydroindene cores.

The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the catalyst youtube.com. These methods offer a versatile approach to substituted indenes by allowing for the assembly of complex structures from readily available building blocks organic-chemistry.org.

| Reaction Type | Coupling Partners | Catalyst | Key Feature |

| Suzuki Coupling | Organoboron compound + Organohalide | Pd(0) complex | Forms C(sp2)-C(sp2) bonds; tolerant to many functional groups. nobelprize.org |

| Heck Reaction | Alkene + Organohalide | Pd(0) complex | Forms a new C-C bond at an sp2 carbon of the alkene. nobelprize.org |

| Negishi Coupling | Organozinc compound + Organohalide | Pd(0) complex | High reactivity and functional group compatibility. nobelprize.org |

Transition Metal-Catalyzed Annulation Methodologies for Indanone Derivatives

Transition-metal-catalyzed annulation reactions provide an efficient and atom-economical route to indanone and indene derivatives, which are key precursors to this compound. These methods often involve the activation of C-H bonds, followed by cyclization with a coupling partner like an alkyne or alkene. researchgate.netmdpi.com

Various transition metals, including rhodium, palladium, and iron, have been shown to effectively catalyze these transformations. researchgate.netresearchgate.net For example, rhodium(III)-catalyzed C-H activation of an aromatic compound followed by annulation with an alkene can lead to the formation of an indanone skeleton. researchgate.netnih.gov These reactions are attractive because they can construct the cyclic core in a single step from relatively simple precursors. researchgate.netsemanticscholar.org

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(III) complexes | Aromatic Carboxamide + Alkyne | Indenone | researchgate.net |

| Palladium/Norbornene | Aryl Iodide + Alkyne | Indenone | researchgate.net |

| Iron/Diphosphine | Aromatic Carboxamide + Alkyne | Indenone | researchgate.net |

| Ruthenium complexes | Aromatic Aldehyde + Acrylate | Indene | researchgate.net |

These methodologies represent the forefront of synthetic organic chemistry, enabling the rapid assembly of complex carbocyclic frameworks like that of the target molecule. researchgate.netsemanticscholar.org

Stereoselective Synthesis of Enantiomerically Pure this compound Analogs

For applications where a specific stereoisomer is required, stereoselective synthesis methods are employed. These approaches aim to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of dihydroindene synthesis, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step. For example, an asymmetric alkylation or an aldol reaction on a substrate modified with an Evans oxazolidinone auxiliary could establish a chiral center. wikipedia.org This center would then guide the formation of the final chiral dihydroindene analog after cyclization and removal of the auxiliary. This strategy allows for the synthesis of highly enantiomerically pure compounds. nih.govrsc.org

| Chiral Auxiliary Type | Typical Application | Mechanism of Control |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated intermediate that blocks one face of the enolate. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Forms a stable chelate with the lithium enolate, directing the electrophile to one face. |

| Camphorsultam | Diels-Alder Reactions, Conjugate Additions | The bulky sultam ring effectively shields one face of the dienophile or enone. wikipedia.org |

Asymmetric Catalysis in Dihydroindene Formation

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large amount of a chiral product. nih.gov This approach is highly efficient and atom-economical.

For the synthesis of chiral dihydroindene analogs, several asymmetric catalytic methods could be envisioned:

Asymmetric Hydrogenation: The reduction of a substituted indene precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) can produce a chiral dihydroindene with high enantiomeric excess.

Asymmetric Cyclization: A transition metal complex with a chiral ligand could catalyze an intramolecular cyclization reaction to form the dihydroindene ring stereoselectively. Chiral diene ligands, for instance, have shown increasing importance in asymmetric catalysis, including reactions involving C-H bond activation. nih.govresearchgate.net

Organocatalysis: Chiral small organic molecules can also catalyze enantioselective reactions. For example, an asymmetric Diels-Alder reaction catalyzed by a chiral secondary amine (a MacMillan catalyst) could be used to construct the chiral carbocyclic core of a dihydroindene precursor. youtube.com

These catalytic methods are at the cutting edge of chemical synthesis and offer elegant pathways to enantiomerically pure molecules. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 4 Fluoro 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 6-bromo-4-fluoro-2,3-dihydro-1H-indene is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aliphatic region of the spectrum would feature signals for the protons of the five-membered ring. The protons at the C1 and C3 positions (benzylic) are expected to be deshielded compared to the C2 protons due to their proximity to the aromatic ring. The protons on the same carbon atom (geminal) are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.

The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. The fluorine and bromine substituents significantly influence the chemical shifts and coupling constants of these aromatic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (2H) | ~2.9 - 3.1 | Triplet of doublets | J(H1-H2), J(H1-H5/H7) |

| H2 (2H) | ~2.0 - 2.2 | Quintet | J(H2-H1), J(H2-H3) |

| H3 (2H) | ~2.9 - 3.1 | Triplet of doublets | J(H3-H2), J(H3-H5/H7) |

| H5 | ~7.1 - 7.3 | Doublet of doublets | J(H5-H7), J(H5-F) |

| H7 | ~7.3 - 7.5 | Doublet | J(H7-H5) |

This data is predictive and has not been experimentally verified.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of nine distinct signals would confirm the nine carbon atoms of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents.

The aromatic carbons will resonate at lower field (higher ppm) compared to the aliphatic carbons. The carbons directly attached to the electronegative fluorine and bromine atoms (C4 and C6) will have their chemical shifts significantly affected. The C-F and C-Br couplings can also be observed.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~30 - 35 |

| C2 | ~25 - 30 |

| C3 | ~30 - 35 |

| C3a | ~140 - 145 |

| C4 | ~155 - 160 (d, ¹J(C-F)) |

| C5 | ~115 - 120 (d, ²J(C-F)) |

| C6 | ~110 - 115 |

| C7 | ~125 - 130 (d, ³J(C-F)) |

| C7a | ~145 - 150 (d, ²J(C-F)) |

This data is predictive and has not been experimentally verified. 'd' denotes a doublet due to carbon-fluorine coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The spectrum for this compound would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling of the fluorine nucleus to nearby protons (H5) would result in a splitting of the ¹⁹F signal into a doublet of triplets.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the structure of the aliphatic ring. Correlations between the aromatic protons H5 and H7 would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1150 | C-F stretch | Aryl-F |

| 1100-1000 | C-Br stretch | Aryl-Br |

This data is predictive and has not been experimentally verified.

The spectrum would be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching vibrations below 3000 cm⁻¹. The aromatic C=C stretching absorptions would appear in the 1600-1450 cm⁻¹ region. The presence of the carbon-fluorine and carbon-bromine bonds would be confirmed by their characteristic stretching vibrations in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

The fragmentation of the molecular ion would likely involve the loss of the bromine atom, leading to a significant fragment ion. Another common fragmentation pathway for indane derivatives is the loss of ethylene (C₂H₄) from the five-membered ring through a retro-Diels-Alder reaction.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment |

| 214/216 | [C₉H₈BrF]⁺ (Molecular Ion) |

| 135 | [C₉H₈F]⁺ (Loss of Br) |

| 107 | [C₇H₄F]⁺ (Loss of Br and C₂H₄) |

This data is predictive and has not been experimentally verified.

The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

Detailed Research Findings:

While specific experimental HRMS data for this compound is not widely available in the reviewed literature, the expected theoretical data can be calculated. The molecular formula for this compound is C9H8BrF. The presence of bromine is particularly significant, as its isotopic pattern (a near 1:1 ratio of 79Br and 81Br) provides a characteristic signature in the mass spectrum, aiding in the identification of brominated compounds.

If experimental data were available, it would be presented as follows, allowing for a comparison between the measured and theoretical exact masses to confirm the elemental composition.

| Adduct | Theoretical m/z |

| [M]+ | 213.9842 |

| [M+H]+ | 214.9920 |

| [M+Na]+ | 236.9740 |

This table is generated based on theoretical calculations for the molecular formula C9H8BrF and illustrates the expected data from an HRMS analysis.

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings:

A search of crystallographic databases did not yield a specific entry for the single-crystal X-ray structure of this compound. However, the crystallographic analysis of closely related dihydroindene derivatives provides insight into the expected structural features. For instance, studies on similar bicyclic systems reveal the planarity of the benzene ring and the conformation of the five-membered ring, which is often found in an envelope or twisted conformation. In the case of this compound, X-ray crystallography would be expected to confirm the substitution pattern on the aromatic ring and provide precise measurements of the carbon-bromine and carbon-fluorine bond lengths.

Should a crystallographic study be performed and yield suitable crystals, the resulting data would be presented in a detailed table, as exemplified below.

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

This table represents the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

Detailed Research Findings:

Specific experimental UV-Vis spectroscopic data for this compound is not readily found in the surveyed scientific literature. However, the expected UV-Vis spectrum can be predicted based on the chromophores present in the molecule. The substituted benzene ring is the primary chromophore. The electronic transitions would likely be π → π* transitions associated with the aromatic system. The presence of the bromine and fluorine substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted 2,3-dihydro-1H-indene.

An experimental investigation would yield data that could be summarized as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| To be determined | To be determined | To be determined |

This table illustrates how experimental UV-Vis spectroscopic data for the compound would be presented, highlighting the wavelength of maximum absorption and the molar absorptivity in a given solvent.

Theoretical and Computational Investigations of 6 Bromo 4 Fluoro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into the stability and reactivity of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed due to its balance of accuracy and computational cost. For 6-bromo-4-fluoro-2,3-dihydro-1H-indene, DFT calculations would be utilized to determine the ground-state optimized geometry, which corresponds to the most stable arrangement of the atoms in the molecule.

The process involves solving the Kohn-Sham equations for the system, which provides the electron density and, from that, the total energy of the molecule. By minimizing this energy with respect to the atomic positions, the optimized geometry is obtained. This geometry is crucial for calculating other molecular properties accurately.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing bromine, it is important to select a basis set that can adequately describe the large number of electrons and the relativistic effects of this heavy atom. A common choice would be a Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set, like cc-pVTZ. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic distribution, especially for the electronegative fluorine and bromine atoms.

| Parameter | Description |

| Functional | B3LYP, PBE0, M06-2X, etc. |

| Basis Set | 6-311+G(d,p), cc-pVTZ, etc. |

| Solvation Model | PCM, SMD (to simulate solvent effects) |

| Software | Gaussian, ORCA, Spartan, etc. |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

The calculations would provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental values can aid in the assignment of peaks in the NMR spectrum.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | Calculated Value |

| C2 | Calculated Value |

| C3 | Calculated Value |

| C3a | Calculated Value |

| C4 | Calculated Value |

| C5 | Calculated Value |

| C6 | Calculated Value |

| C7 | Calculated Value |

| C7a | Calculated Value |

| H (various) | Calculated Value |

Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

These predicted frequencies can be compared with an experimental Fourier-Transform Infrared (FT-IR) spectrum. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. This correlation helps in assigning the vibrational modes to specific molecular motions, such as C-H stretches, C=C bends, and C-Br and C-F vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | Calculated Value | Scaled Value | High/Medium/Low |

| Aliphatic C-H stretch | Calculated Value | Scaled Value | High/Medium/Low |

| C=C aromatic stretch | Calculated Value | Scaled Value | High/Medium/Low |

| C-F stretch | Calculated Value | Scaled Value | High/Medium/Low |

| C-Br stretch | Calculated Value | Scaled Value | High/Medium/Low |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand and predict the chemical reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity.

For this compound, the FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in chemical reactions. The electron density of the HOMO is expected to be localized on the aromatic ring and the bromine atom, while the LUMO is likely to be distributed over the aromatic system.

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

HOMO-LUMO Energy Gaps and Their Implications for Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, computational methods like Density Functional Theory (DFT) would be employed to calculate these energies.

Illustrative Data for HOMO-LUMO Analysis:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for a molecule of this nature.

A hypothetical HOMO-LUMO gap of 5.3 eV would suggest that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO across the molecule would also reveal likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green regions denote areas with a neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential (red) around the fluorine and bromine atoms due to their high electronegativity. The hydrogen atoms would exhibit a positive potential (blue), and the carbon rings would show a mixture of potentials depending on the electronic effects of the substituents.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). This analysis is useful for understanding hybridization, charge transfer, and the strength of intra- and intermolecular interactions.

In the case of this compound, NBO analysis would detail the hybridization of the carbon, bromine, and fluorine atoms. It would also quantify the energy of hyperconjugative interactions, which contribute to the molecule's stability. For instance, interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the aromatic ring could be quantified.

Global Chemical Reactivity Descriptors

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Illustrative Global Chemical Reactivity Descriptors:

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Note: This data is hypothetical and serves to illustrate the output of such a computational analysis.

These descriptors would provide a quantitative measure of the reactivity of this compound, complementing the qualitative information from HOMO-LUMO and MEP analyses.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The five-membered ring in the 2,3-dihydro-1H-indene structure is not planar and can adopt different conformations, such as an envelope or a twisted form.

A computational conformational analysis of this compound would involve calculating the energy of the molecule as a function of specific dihedral angles. This would generate a potential energy surface, or energy landscape, which reveals the most stable conformers (at energy minima) and the energy barriers between them (transition states). This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Advanced Synthetic Strategies and Green Chemistry Considerations

Microwave-Assisted Synthesis for 6-Bromo-4-fluoro-2,3-dihydro-1H-indene Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. rsc.orgmdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity by minimizing the formation of side products. researchgate.netnih.gov This technique is particularly effective for multicomponent reactions and the synthesis of heterocyclic compounds. mdpi.comeurekaselect.com

For the synthesis of analogs of this compound, microwave technology could be applied to key cyclization or substitution steps. For instance, the intramolecular Friedel-Crafts-type reactions often used to form the indane skeleton can be significantly enhanced. researchgate.net The efficient and uniform heating provided by microwaves ensures that the desired cyclization occurs rapidly and with high selectivity. rsc.org Furthermore, microwave-assisted protocols often allow for reactions to be conducted in more environmentally benign solvents, such as water, or even under solvent-free conditions. niscpr.res.inresearchgate.netmendeley.com This approach aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. mendeley.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Hours to Days | Minutes to Hours | Drastic reduction in time. researchgate.netnih.gov |

| Energy Efficiency | Inefficient, heats entire vessel | Efficient, heats only reaction mixture | Lower overall power consumption. researchgate.net |

| Yield & Purity | Variable, often with byproducts | Generally higher yields and purity | Reduced side reactions. researchgate.net |

| Solvent Use | Often requires high-boiling solvents | Can use green solvents (e.g., water) or be solvent-free. researchgate.net | More environmentally friendly. |

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production to a continuous manufacturing process. nih.govbohrium.com In this approach, reagents are pumped through a network of tubes and reactors where the reaction occurs. nih.gov This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. nih.govd-nb.info

The synthesis of this compound and its derivatives can be adapted to a continuous-flow setup, which is particularly advantageous for handling hazardous intermediates or highly exothermic reactions. d-nb.info Key benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. d-nb.info

Improved Heat Transfer: The high surface-area-to-volume ratio of the tubing allows for rapid and efficient heating or cooling, preventing thermal runaways. nih.gov

Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the challenges associated with scaling up batch reactors. bohrium.com

Process Automation: Flow systems can be automated, allowing for precise control and optimization of reaction conditions to maximize yield and purity. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often in the absence of a solvent. colab.wsnih.gov This solvent-free approach is a cornerstone of green chemistry, as it eliminates a primary source of chemical waste. colab.ws Mechanochemical methods have proven effective for a variety of transformations, including the synthesis of halogenated organic compounds. researchgate.netbohrium.combeilstein-journals.org

For the synthesis of halogenated indanes like this compound, mechanochemistry offers a sustainable alternative to traditional solution-phase reactions. colab.ws For example, halogenation steps could be performed by milling the substrate with a solid halogenating agent, such as N-bromosuccinimide (NBS). nih.govbeilstein-journals.org The key advantages of this technique include:

Solvent-Free Conditions: The majority of mechanochemical reactions are performed without bulk solvents, reducing waste and environmental impact. colab.wsresearchgate.net

Energy Efficiency: Reactions are driven by mechanical energy, which can be more efficient than thermal heating. researchgate.net

Unique Reactivity: Mechanical force can access different reaction pathways and product selectivities compared to solution-based methods. beilstein-journals.org

Shorter Reaction Times: Many mechanochemical reactions proceed faster than their solution-phase counterparts. researchgate.net

This technique is particularly promising for improving the environmental footprint of synthesizing halogenated intermediates, which are crucial in pharmaceutical and materials science. beilstein-journals.org

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater speed, selectivity, and under milder conditions. The development of novel catalytic systems is crucial for the efficient production of this compound.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. youtube.com A primary advantage of this approach is the ease of catalyst separation from the product mixture, which simplifies purification and allows for catalyst recycling—key tenets of green chemistry. researchgate.netmdpi.com

In the context of dihydroindene synthesis, heterogeneous catalysts can be employed for several key transformations:

Cyclization Reactions: Solid acid catalysts, such as zeolites or sulfated metal oxides, can effectively catalyze the intramolecular Friedel-Crafts alkylation required to form the five-membered ring of the indane core. youtube.comtsijournals.com

Hydrogenation: Supported metal catalysts (e.g., palladium on carbon) are used for hydrogenation steps, which may be part of the synthetic route to certain indane precursors. researchgate.net

The use of robust, reusable heterogeneous catalysts makes the synthesis more economically viable and environmentally friendly for large-scale production. researchgate.netrsc.org

Organocatalysis utilizes small organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals. mdpi.com These catalysts can be designed to promote a wide range of reactions with high stereoselectivity. While specific applications to this compound are not widely documented, organocatalysts could theoretically be employed in asymmetric reactions to create chiral indane derivatives. Heterogenizing organocatalysts by anchoring them to solid supports combines the benefits of metal-free catalysis with the ease of separation. mdpi.com

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. nih.govanveshanaindia.com This approach is highly sustainable and can provide unparalleled chemo-, regio-, and stereoselectivity. nih.govnih.gov For the synthesis of halogenated compounds, halogenase enzymes are of particular interest. manchester.ac.ukresearchgate.net These enzymes can introduce halogen atoms at specific positions on an aromatic ring with remarkable precision, a transformation that is often challenging to achieve with traditional chemical methods. manchester.ac.uknih.govmdpi.com The use of halogenases could offer a green and highly selective route to brominated indane precursors, minimizing the formation of isomeric impurities. researchgate.net

| Catalysis Type | Catalyst | Key Advantages | Potential Application in Indane Synthesis |

| Heterogeneous | Solid acids (zeolites), supported metals (Pd/C) | Reusable, easy to separate, robust. researchgate.netmdpi.com | Friedel-Crafts cyclization, hydrogenation. researchgate.netyoutube.com |

| Organocatalysis | Small organic molecules (e.g., proline) | Metal-free, low toxicity, high stereoselectivity. mdpi.com | Asymmetric synthesis of chiral indane analogs. |

| Biocatalysis | Enzymes (e.g., Halogenases) | High selectivity, mild conditions, biodegradable. nih.govanveshanaindia.com | Regioselective bromination of the aromatic ring. manchester.ac.ukresearchgate.net |

Solvent-Free and Environmentally Benign Reaction Conditions

A central goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. colab.ws Several of the advanced strategies discussed above contribute to this goal.

Mechanochemistry: As detailed in section 6.3, this technique is inherently solvent-free. colab.wsresearchgate.net

Microwave-Assisted Synthesis: These reactions can often be conducted under solvent-free conditions or by using environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net

Catalysis: The use of highly efficient catalysts can enable reactions to proceed under milder conditions and in greener solvents. For example, sulfated titania has been used as an efficient, reusable catalyst for the synthesis of bis(indolyl)methanes in an environmentally benign manner. tsijournals.com

By integrating these methodologies, the synthesis of this compound can be designed to be not only efficient and high-yielding but also sustainable and environmentally responsible, aligning with the modern demands of chemical manufacturing. rsc.org

Atom Economy and Reaction Efficiency in Synthetic Design

A hypothetical, yet chemically sound, synthetic route to this compound is proposed to illustrate the application and analysis of atom economy and reaction efficiency. This proposed synthesis involves four key steps:

Friedel-Crafts Acylation: Starting with 1-fluoro-3-methoxybenzene and succinic anhydride (B1165640).

Clemmensen Reduction: Reduction of the resulting keto-acid.

Intramolecular Cyclization: Formation of the indanone ring structure.

Wolff-Kishner Reduction: Reduction of the indanone to the indane.

Electrophilic Bromination: Introduction of the bromine atom at the desired position.

The following sections will provide a detailed analysis of the atom economy for each step of this proposed synthesis.

The synthesis would commence with the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid.

Reaction: C₇H₇FO + C₄H₄O₃ → C₁₁H₁₁FO₄

Atom Economy Calculation:

Molecular Weight of Reactants:

1-fluoro-3-methoxybenzene (C₇H₇FO): 126.13 g/mol

Succinic anhydride (C₄H₄O₃): 100.07 g/mol

Total Mass of Reactants: 226.20 g/mol

Molecular Weight of Desired Product:

4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (C₁₁H₁₁FO₄): 226.19 g/mol

Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100

(226.19 / 226.20) x 100 ≈ 100%

The carbonyl group of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid would then be reduced to a methylene (B1212753) group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) to yield 4-(4-fluoro-2-methoxyphenyl)butanoic acid.

Reaction: C₁₁H₁₁FO₄ + Zn(Hg) + HCl → C₁₁H₁₃FO₃

Atom Economy Calculation:

Molecular Weight of Reactants:

4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (C₁₁H₁₁FO₄): 226.19 g/mol

Zinc (Zn): 65.38 g/mol (Note: Zinc is used in excess and is a reagent, not incorporated into the product)

Hydrochloric acid (HCl): 36.46 g/mol (Used in excess as a reagent and proton source)

Molecular Weight of Desired Product:

4-(4-fluoro-2-methoxyphenyl)butanoic acid (C₁₁H₁₃FO₃): 212.21 g/mol

Atom Economy: This reaction has very poor atom economy as the zinc and acid are consumed to produce byproducts (e.g., ZnCl₂, H₂O, H₂).

While effective, the Clemmensen reduction is a classic example of a reaction with low atom economy due to the use of stoichiometric metallic reagents that are converted into waste.

The resulting 4-(4-fluoro-2-methoxyphenyl)butanoic acid can undergo intramolecular Friedel-Crafts acylation (cyclization) using a strong acid catalyst like polyphosphoric acid (PPA) to form 4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one.

Reaction: C₁₁H₁₃FO₃ → C₁₁H₁₁FO₂ + H₂O

Atom Economy Calculation:

Molecular Weight of Reactant:

4-(4-fluoro-2-methoxyphenyl)butanoic acid (C₁₁H₁₃FO₃): 212.21 g/mol

Molecular Weight of Desired Product:

4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (C₁₁H₁₁FO₂): 194.20 g/mol

Atom Economy: (194.20 / 212.21) x 100 = 91.5%

This elimination reaction has good atom economy, with only a molecule of water being lost.

The ketone of 4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is then reduced to a methylene group via a Wolff-Kishner reduction (hydrazine hydrate (B1144303) and a strong base like potassium hydroxide) to give 4-fluoro-6-methoxy-2,3-dihydro-1H-indene.

Reaction: C₁₁H₁₁FO₂ + N₂H₄·H₂O + KOH → C₁₁H₁₂FO + N₂ + 2H₂O

Atom Economy Calculation:

Molecular Weight of Reactants:

4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (C₁₁H₁₁FO₂): 194.20 g/mol

Hydrazine hydrate (N₂H₄·H₂O): 50.06 g/mol

Potassium hydroxide (B78521) (KOH): 56.11 g/mol

Total Mass of Reactants: 300.37 g/mol

Molecular Weight of Desired Product:

4-fluoro-6-methoxy-2,3-dihydro-1H-indene (C₁₁H₁₂FO): 180.21 g/mol

Atom Economy: (180.21 / 300.37) x 100 = 59.9%

The Wolff-Kishner reduction, while effective, has moderate atom economy due to the generation of nitrogen gas and water as byproducts.

The final step is the regioselective electrophilic aromatic bromination of 4-fluoro-6-methoxy-2,3-dihydro-1H-indene to yield the target molecule, this compound. A mild brominating agent such as N-bromosuccinimide (NBS) would be suitable.

Reaction: C₁₁H₁₂FO + C₄H₄BrNO₂ → C₉H₈BrF + C₄H₅NO₂ + CH₃Br

Atom Economy Calculation:

Molecular Weight of Reactants:

4-fluoro-6-methoxy-2,3-dihydro-1H-indene (C₁₁H₁₂FO): 180.21 g/mol

N-Bromosuccinimide (C₄H₄BrNO₂): 177.98 g/mol

Total Mass of Reactants: 358.19 g/mol

Molecular Weight of Desired Product:

this compound (C₉H₈BrF): 215.06 g/mol

Atom Economy: (215.06 / 358.19) x 100 = 60.0%

This substitution reaction has moderate atom economy, with succinimide (B58015) and methyl bromide being the byproducts.

The following interactive table summarizes the atom economy for each step in the proposed synthesis of this compound.

| Step | Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1 | Friedel-Crafts Acylation | 1-fluoro-3-methoxybenzene, Succinic anhydride | 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | None (in ideal reaction) | ~100 |

| 2 | Clemmensen Reduction | 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid, Zn(Hg), HCl | 4-(4-fluoro-2-methoxyphenyl)butanoic acid | ZnCl₂, H₂O, Hg | Poor |

| 3 | Intramolecular Cyclization | 4-(4-fluoro-2-methoxyphenyl)butanoic acid | 4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | H₂O | 91.5 |

| 4 | Wolff-Kishner Reduction | 4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, N₂H₄·H₂O, KOH | 4-fluoro-6-methoxy-2,3-dihydro-1H-indene | N₂, H₂O | 59.9 |

| 5 | Electrophilic Bromination | 4-fluoro-6-methoxy-2,3-dihydro-1H-indene, NBS | This compound | Succinimide, CH₃Br | 60.0 |

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Routes for 6-Bromo-4-Fluoro-2,3-dihydro-1H-indene

While classical synthetic methods are established, the pursuit of novel and more efficient pathways to this compound and its analogs is a key research frontier. Unconventional routes offer potential advantages in terms of yield, selectivity, and functional group tolerance.

Key Research Thrusts:

Transition-Metal Catalysis: Gold-catalyzed cascade reactions involving C-H functionalization and subsequent intramolecular cyclization present a concise method for creating indene (B144670) scaffolds. rsc.org Similarly, tandem phosphine-palladium catalysis has proven effective for preparing densely functionalized alkylidene indanes and indanones, which could be adapted for dihydroindene synthesis. nih.gov Nickel-catalyzed carboannulation reactions using organozinc reagents and alkynes also offer a viable route to the indene core. organic-chemistry.org

Electrochemical Methods: Electrochemical cyclization of ortho-halo-substituted homoallyl ethers and esters represents an environmentally friendly approach to synthesizing functionalized indanes. iwu.edu This method avoids harsh reagents and offers a greener alternative for constructing the dihydroindene framework.

Aryne Chemistry: The reaction of arynes with α,γ-diketo esters provides an unprecedented method for accessing highly functionalized indanes under mild and nearly pH-neutral conditions, ensuring excellent functional group tolerance. nih.gov

Photoredox Catalysis: Photoredox-enabled ring expansion reactions can transform indene into functionalized naphthalenes. nih.gov While this expands the ring, the underlying principles of using light to trigger complex transformations could inspire new cyclization strategies to form the dihydroindene core itself.

High-Throughput Experimentation and Automated Synthesis

Emerging Opportunities:

Reaction Optimization: Automated platforms can systematically vary catalysts, ligands, solvents, temperatures, and reagent stoichiometries to quickly identify the optimal conditions for synthesizing the target compound, maximizing yield and minimizing impurities.

Library Synthesis: By coupling HTE with diverse starting materials, large libraries of this compound derivatives can be generated. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Data-Rich Experimentation: Automation facilitates "data-reach experiments" (DRE), which focus on acquiring detailed kinetic and mechanistic data in real-time, providing deeper insights into the reaction process. medium.com

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and controlling chemical reactions requires precise monitoring of species concentration over time. Process Analytical Technology (PAT) integrates advanced spectroscopic techniques directly into the reaction vessel, providing real-time data that is crucial for optimization, control, and safety. nih.gov

Applicable Techniques:

In situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy can be used to follow the kinetics of complex reactions by quantifying reactants, intermediates, and products simultaneously. researchgate.net For the synthesis of halogenated indenes, these methods can monitor the consumption of starting materials and the formation of the product without the need for sampling and offline analysis.

Mass Spectrometry: Direct ionization techniques, like Probe Electrospray Ionization (PESI) coupled with a mass spectrometer, allow for the rapid monitoring of changes in molecular weight, enabling an accurate understanding of reaction progression. shimadzu.com

Integrated Systems: The combination of multiple PAT tools (e.g., NMR, UV/Vis, IR) within a single, controlled system, such as a continuous flow reactor, allows for comprehensive, real-time analysis of multi-step syntheses. researchgate.netmagritek.com This data-driven approach is a significant step towards fully autonomous synthesis. medium.com

Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry. eurekalert.org They can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entirely new synthetic routes from scratch.

Future Applications:

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by deep learning, can propose multiple viable retrosynthetic pathways for complex molecules like this compound. nih.govnih.gov These tools learn from the entire body of published chemical reactions to suggest novel and efficient routes. cas.org

Reactivity Prediction: ML models can predict the outcome of a chemical reaction, including yield and stereoselectivity, without performing the experiment. eurekalert.org For halogenated compounds, specific models can be trained to predict the second-order rate constants of reactive bromine species with organic compounds, aiding in understanding and controlling halogenation reactions. nih.gov

Accelerated Discovery: The integration of AI with automated experimental platforms creates a closed loop where the AI designs experiments, the robot performs them, and the results are fed back to the AI for the next cycle of learning and prediction. appliedclinicaltrialsonline.com This autonomous approach has the potential to revolutionize the discovery of new reactions and molecules.

Computational Design of Dihydroindene-Based Materials with Tailored Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized. This "in silico" design approach saves significant time and resources by focusing experimental efforts on the most promising candidates.

Research Directions:

Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic, optical, mechanical, and thermodynamic properties of materials derived from this compound. This allows for the screening of potential candidates for applications in areas like organic electronics or advanced polymers.

2D Materials Exploration: The principles used in the computational discovery and characterization of 2D materials like graphene can be applied to organic and organometallic frameworks. researchgate.netfindaphd.com Computational screening could identify whether polymers or self-assembled monolayers based on the dihydroindene scaffold could form stable and functional 2D structures.

Sustainable and Circular Chemistry Approaches for Halogenated Indenes

The principles of green chemistry and the circular economy are increasingly important in chemical synthesis, particularly for halogenated compounds, which can be persistent in the environment.

Future Strategies:

Greener Halogenation: Research is focused on developing alternatives to hazardous elemental halogens. rsc.org This includes oxidative halogenation processes that use safer halide salts with clean oxidants like hydrogen peroxide, where the only byproduct is water. rsc.org Enzymatic halogenation, using halogenase enzymes, offers a highly regioselective and environmentally benign method for introducing halogens. nih.gov

Biodegradation: Understanding the microbial degradation pathways of halogenated aromatics can lead to bioremediation technologies. nih.gov Research into fungi and bacteria that can dehalogenate these compounds aerobically is a promising avenue for treating waste streams. mdpi.com

Circular Economy: For applications involving halogenated compounds, such as brominated flame retardants, designing for a circular economy is crucial. bsef.com This involves developing innovative recycling technologies that can either recover the halogenated compound or break it down into its constituent elements for reuse, minimizing waste and environmental impact. bsef.commagonlinelibrary.comyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-4-fluoro-2,3-dihydro-1H-indene, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via halogenation of dihydroindenone precursors or cross-coupling reactions. For example, bromo-fluoro substitution patterns are often achieved using directed ortho-metalation (DoM) strategies with organometallic reagents like Grignard or lithium bases . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in aprotic solvents (e.g., DCM/hexane) enhances yield and purity. Monitoring via TLC and NMR at intermediate steps ensures fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substitution patterns and diastereotopic protons in the dihydroindene ring. NMR confirms fluorine placement .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular weight and isotopic patterns for bromine .

- X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, as seen in related fluorinated indene derivatives .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound may exhibit acute toxicity (H301/H311) and skin irritation (H315). Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at specific positions. Computational studies (DFT) predict regioselectivity: fluorine deactivates the para position, directing reactions to the meta-bromo site. Experimental validation using Pd(PPh) catalysts and aryl boronic acids under inert conditions confirms this trend .

Q. What strategies resolve contradictory data in reaction outcomes involving this compound?

- Methodological Answer :

- Control Experiments : Test for moisture sensitivity (common in halogenated compounds) or trace metal contamination.

- Isotopic Labeling : Use O or -labeled reagents to track unexpected byproducts.

- Multi-technique Analysis : Combine HPLC-MS and NMR to distinguish between regioisomers or decomposition products .

Q. How can computational modeling predict the biological or material science applications of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors).

- QSAR Models : Correlate substituent effects (Hammett σ values) with observed bioactivity or photophysical properties.

- Solid-State Simulations : DFT-based crystal structure prediction (CSP) tools (e.g., Mercury) assess packing efficiency for material science applications .

Research Design & Data Analysis

Q. What experimental design principles apply to studying the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis/FL Spectroscopy : Measure absorbance/emission in varying solvents (polarity, viscosity) to assess solvatochromism.

- Time-Resolved Fluorescence : Use pulsed lasers to determine excited-state lifetimes, correlating with substituent electronic effects.

- Quantum Yield Calculation : Compare emission intensity to standard references (e.g., quinine sulfate) under controlled conditions .

Q. How can researchers validate the purity of this compound for catalytic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.